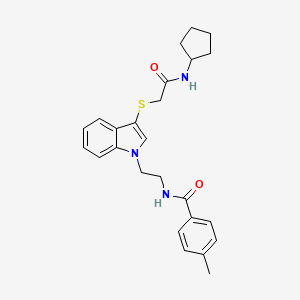
N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C25H29N3O2S and its molecular weight is 435.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of action
The compound contains an indole moiety, which is a common structure in many bioactive molecules . Indole derivatives are known to interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of action
The specific mode of action would depend on the target. For example, some indole derivatives act as inhibitors for certain enzymes, blocking their activity and leading to downstream effects .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, they might interfere with the synthesis of certain molecules, or alter signal transduction pathways .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of certain molecules, affecting cellular function .
生物活性
N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring an indole moiety and thioether linkage, suggests various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]thio-1H-indol-1-yl]ethyl]benzamide
- Molecular Formula : C24H27N3O2S
- Molecular Weight : 427.56 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C24H27N3O2S |
| Molecular Weight | 427.56 g/mol |
| CAS Number | 862826-46-8 |
This compound interacts with various biological targets, including enzymes and receptors. The indole moiety is known for its ability to modulate biological pathways, while the benzamide group enhances binding affinity. The compound's mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing cellular signaling.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in various cancer cell lines.
- Induction of Apoptosis : It activates caspases, leading to programmed cell death.
Antimicrobial Activity
This compound exhibits antimicrobial properties against several pathogens:
| Pathogen | Activity |
|---|---|
| Escherichia coli | Inhibitory |
| Staphylococcus aureus | Moderate activity |
| Candida albicans | Effective against |
Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The study concluded that the compound could serve as a lead for developing new anticancer agents.
Study 2: Antimicrobial Testing
In vitro tests revealed that the compound inhibited the growth of Escherichia coli at concentrations as low as 20 µg/mL. This suggests its potential use as a therapeutic agent against bacterial infections.
属性
IUPAC Name |
N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S/c1-18-10-12-19(13-11-18)25(30)26-14-15-28-16-23(21-8-4-5-9-22(21)28)31-17-24(29)27-20-6-2-3-7-20/h4-5,8-13,16,20H,2-3,6-7,14-15,17H2,1H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLYLRGQZFLZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














